2-Chloro-4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine
Description
2-Chloro-4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine (CAS: 1147014-54-7) is a heterocyclic compound with the molecular formula C₈H₄ClN₃ and a molecular weight of 177.59 g/mol . It belongs to the pyrrolo[2,3-d]pyrimidine family, a class of fused bicyclic structures closely related to nucleosides and antibiotics . The compound features a chlorine atom at position 2 and an ethynyl group (-C≡CH) at position 4, which confer unique electronic and steric properties. Pyrrolo[2,3-d]pyrimidines are renowned for their biological activity, particularly as kinase inhibitors, antiviral agents, and anticancer candidates due to their structural mimicry of purine bases .
Properties
IUPAC Name |
2-chloro-4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3/c1-2-6-5-3-4-10-7(5)12-8(9)11-6/h1,3-4H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVTPPKQFMIGOHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C2C=CNC2=NC(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis from 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Derivatives
One prominent approach involves starting from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which is subsequently functionalized to introduce the ethynyl group at position 4. This method is detailed in patent literature, emphasizing high yield, purity, and process safety.
-
- Chlorination and halogen exchange: Conversion of precursors to the chlorinated pyrimidine core.
- Introduction of the ethynyl group: Typically via Sonogashira coupling or similar terminal alkyne coupling reactions.
Synthesis via Cyclization of Precursors
Another route involves cyclization of suitably substituted amidines or nitriles, followed by halogenation.
Preparation via Chlorination of Pyrrolo[2,3-d]pyrimidine Intermediates
Chlorination Using POCl₃
A conventional method involves chlorination of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol with phosphorus oxychloride (POCl₃):
-
- Reacting the diol with POCl₃ in aromatic solvents like toluene at controlled temperatures (0–100°C).
- The reaction proceeds via substitution of hydroxyl groups with chlorine, yielding 4-chloro derivatives.
Non-Phosphorus Chlorination Reagents
Recent innovations utilize non-phosphorus reagents such as Vilsmeier reagents derived from N,N-dimethylformamide (DMF) to avoid phosphorus waste, providing cleaner routes with high selectivity (CN110386936B).
Alternative Routes Using Chlorinating Agents
Use of Non-Phosphorus Chlorination Reagents
Chlorination with Thionyl Chloride or Phosphorus Trichloride
- These reagents are also employed but are less environmentally friendly due to toxic by-products.
Key Research Data and Process Optimization
| Method | Starting Material | Reagents | Reaction Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Direct alkynylation | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Sonogashira coupling reagents | Pd catalyst, terminal alkyne, base, solvent | Up to 80% | High specificity, high purity | Requires palladium catalysts |
| Cyclization from amidines | 2-methyl-3,3-dichloroacrylonitrile | Formamidine salts, catalysts | 0–50°C, reflux | ~45.8% | One-pot process, scalable | Multi-step, moderate yield |
| Chlorination with POCl₃ | Pyrimidine diol | POCl₃, aromatic solvent | 0–100°C | ~67.8% | Well-established | Waste generation, toxicity |
| Non-phosphorus chlorination | Pyrimidine derivatives | DMF-based Vilsmeier reagent | 25–105°C | High purity, environmentally friendly | Novel, less waste |
Research Findings and Observations
- Efficiency and Yield: Modern methods emphasize fewer steps and higher yields, with some routes achieving purities exceeding 99.5% without further purification.
- Environmental Impact: Recent approaches favor non-phosphorus reagents, reducing hazardous waste.
- Safety and Scalability: Methods utilizing milder conditions and avoiding toxic reagents are preferable for industrial applications.
- Process Optimization: Use of excess ethyl 2-cyanoacetate, controlled pH adjustments, and centrifugation steps are common to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be substituted by nucleophiles under appropriate conditions.
Sonogashira Coupling: The ethynyl group can be introduced or modified using palladium-catalyzed cross-coupling reactions.
Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions, particularly at the pyrrole ring.
Common Reagents and Conditions:
Palladium Catalysts: Used in Sonogashira coupling reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Electrophiles: Such as halogens or acylating agents for electrophilic substitution.
Major Products:
Substituted Pyrrolo[2,3-d]pyrimidines: Depending on the nucleophile used in substitution reactions.
Coupled Products: From Sonogashira coupling reactions with various ethynylating agents.
Scientific Research Applications
Chemistry: 2-Chloro-4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine serves as a versatile building block in organic synthesis, particularly in the development of heterocyclic compounds with potential biological activity .
Biology and Medicine: This compound is a key scaffold in the design of kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases . Its derivatives have shown promising activity against various kinase targets, including 3-Phosphoinositide-Dependent Kinase 1 (PDK1) and others involved in cell signaling pathways .
Industry: In the pharmaceutical industry, this compound is used as an intermediate in the synthesis of drugs and other bioactive molecules . Its unique structure allows for the development of compounds with enhanced pharmacokinetic and pharmacodynamic properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine and its derivatives involves the inhibition of kinase enzymes. These compounds bind to the ATP-binding site of kinases, preventing the phosphorylation of target proteins and thereby disrupting cell signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of pyrrolo[2,3-d]pyrimidine derivatives are highly dependent on substituent patterns. Below is a detailed comparison of 2-chloro-4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine with structurally analogous compounds:
Substituent Position and Functional Group Analysis
Structural and Pharmacological Implications
- Ethynyl Group vs. Amine/Sulfonyl Groups : The ethynyl group in the target compound offers a linear, rigid structure conducive to π-stacking interactions in enzyme active sites, whereas amine or sulfonyl groups (e.g., 4-NH-cyclobutyl or 7-SO₂-tolyl) enable hydrogen bonding or polar interactions .
- Alkyl vs. Aryl Substituents : Isopropyl and cyclopentyl groups enhance lipophilicity, favoring blood-brain barrier penetration, while aryl groups (e.g., phenyl in CAS: 872706-14-4) may improve target affinity through aromatic interactions .
Biological Activity
Overview
2-Chloro-4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound characterized by a fused pyrrole and pyrimidine ring system. The compound exhibits significant biological activity primarily through its interaction with Janus kinases (JAKs) and tyrosine kinases, which are critical in various signaling pathways, particularly the JAK-STAT pathway. This article details its biological activity, mechanisms of action, and relevant research findings.
Primary Targets:
- Janus Kinases (JAKs)
- Tyrosine Kinases
Mode of Action:
The compound inhibits the activity of JAKs and tyrosine kinases, leading to disruption in the JAK-STAT signaling pathway. This inhibition can significantly affect cellular processes such as cell division, apoptosis, and immune responses.
The biochemical properties of this compound allow it to function effectively as a scaffold for developing kinase inhibitors. It has been shown to:
- Induce cell cycle arrest in cancer cells.
- Promote apoptosis through various molecular mechanisms, including the inhibition of phosphorylation events essential for cell survival .
Research Findings
Recent studies have highlighted the compound's potential in cancer therapy and inflammatory diseases. Below is a summary of key findings from various research efforts:
Case Studies
- VEGFR-2 Inhibition : A series of derivatives based on this compound demonstrated potent inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2). Compounds derived from this framework were found to be significantly more effective than existing treatments like semaxanib in preclinical models, indicating their potential as therapeutic agents against angiogenesis in tumors .
- Apoptosis Induction : In a study involving HepG2 liver cancer cells, the compound was shown to induce apoptosis by modulating key proteins involved in the apoptotic pathway. The upregulation of caspase-3 and Bax alongside downregulation of Bcl-2 suggests that this compound could be a promising candidate for further development in cancer therapies targeting apoptosis regulation .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Chloro-4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine?
- Methodological Answer : The synthesis typically involves multi-step protocols. For example:
Cyclization : Start with ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane to form ethyl 2-cyano-4,4-dimethoxybutanoate.
Intermediate Formation : React with formamidine to generate 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol.
Chlorination : Use POCl₃ or N-chlorosuccinimide (NCS) to introduce the chlorine substituent at the 4-position.
Ethynylation : Introduce the ethynyl group via Sonogashira coupling or nucleophilic substitution with trimethylsilylacetylene, followed by deprotection .
- Key Considerations : Optimize reaction temperatures (e.g., 80–100°C for chlorination) and solvent systems (e.g., DMF or THF for coupling reactions).
Q. How is the compound characterized for purity and structural confirmation?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : Analyze aromatic proton environments (δ 6.5–8.5 ppm for pyrrolo-pyrimidine protons) and carbon signals (e.g., ethynyl carbons at ~75–85 ppm).
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 208.05 for C₈H₅ClN₃).
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
Q. What are the primary applications of this compound in medicinal chemistry?
- Methodological Answer :
- Kinase Inhibition : Screen against tyrosine kinases (e.g., EGFR, VEGFR2) using enzymatic assays (IC₅₀ determination) and cellular models (e.g., cancer cell lines).
- Structure-Activity Relationship (SAR) Probes : Modify the ethynyl group to study steric/electronic effects on target binding .
Advanced Research Questions
Q. How can synthetic yields be optimized for halogenation and ethynylation steps?
- Methodological Answer :
- Halogenation : Use NCS in DMF at 0–5°C to minimize side reactions. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane).
- Ethynylation : Employ Pd(PPh₃)₄/CuI catalysts in degassed THF under inert atmosphere. Post-reaction, purify via silica gel chromatography (eluent: 5% MeOH in DCM) .
Q. How to resolve discrepancies in kinase inhibition data across studies?
- Methodological Answer :
- Assay Conditions : Standardize ATP concentrations (e.g., 10 µM) and incubation times (30–60 min).
- Cellular Context : Compare results across cell lines (e.g., HCT-116 vs. HEK293) to account for off-target effects.
- Structural Validation : Co-crystallize the compound with target kinases (e.g., EGFR) to confirm binding modes .
Q. What strategies enhance solubility for in vivo studies without compromising activity?
- Methodological Answer :
- Prodrug Design : Introduce phosphate or morpholino groups at the 7-position.
- Formulation : Use cyclodextrin-based carriers or PEGylation to improve aqueous solubility .
Q. How to address spectral data contradictions (e.g., NMR shifts) in tautomeric systems?
- Methodological Answer :
- Solvent Screening : Compare DMSO-d₆ vs. CDCl₃ to identify tautomer-sensitive signals.
- Dynamic NMR : Conduct variable-temperature experiments to observe tautomeric equilibria (e.g., δ 11.0–12.0 ppm for NH protons in DMSO) .
Q. What computational methods predict target selectivity for kinase inhibition?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures (PDB: 1M17 for EGFR).
- MD Simulations : Run 100-ns trajectories to assess binding stability (e.g., RMSD <2 Å for active site residues) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
